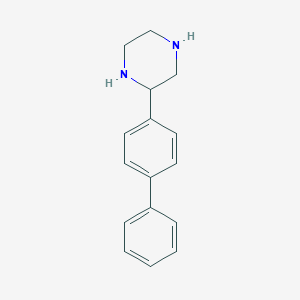

2-Biphenyl-4-yl-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

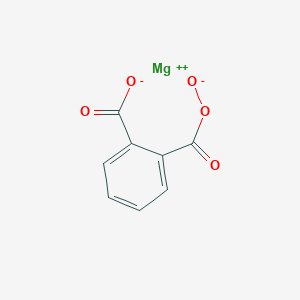

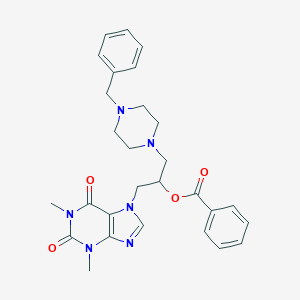

2-Biphenyl-4-yl-piperazine is a structural framework found in various pharmacologically active compounds. It is linked to potential antipsychotic activity and has been evaluated for its interactions with dopamine and serotonin receptors, contributing to its importance in medicinal chemistry research.

Synthesis Analysis

The synthesis of 2-Biphenyl-4-yl-piperazine derivatives involves several steps, including the design and synthesis of compounds with biphenyl moieties linked to aryl piperazine. These derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating their potential as antipsychotic agents. Notably, certain derivatives exhibit an impressive antipsychotic profile with lower potency for catalepsy induction, supported by docking studies in designing compounds with a homology model of the human dopamine D2 receptor (Bhosale et al., 2014).

Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods of Application : The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results or Outcomes : The methods mentioned have been reported to successfully synthesize various piperazine derivatives .

Anti-tubercular Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .

- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Histamine H3 and Sigma-1 Receptor Antagonists

- Scientific Field : Neurochemistry

- Application Summary : Piperazine and piperidine derivatives have been studied as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties .

- Methods of Application : The compounds were synthesized and then tested for their affinity at sigma-1 receptors .

- Results or Outcomes : Some compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors. Two compounds turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .

Antiproliferative Activity

- Scientific Field : Oncology

- Application Summary : Piperazine analogs have been shown to have potent antiproliferative activity against colon, prostate, breast, lung, and leukemia tumors .

- Methods of Application : The compounds were synthesized and then tested for their antiproliferative activity .

- Results or Outcomes : The lead piperazines were able to suppress and eliminate experimental tumors in small-animal models .

Antimicrobial Activity

- Scientific Field : Microbiology

- Application Summary : Piperazine analogs have been shown to have potent antimicrobial activity .

- Methods of Application : The compounds were synthesized and then tested for their antimicrobial activity .

- Results or Outcomes : The lead piperazines were able to suppress and eliminate experimental microbes in small-animal models .

Dual Targeting Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Piperazine and piperidine derivatives have been studied as dual targeting compounds for histamine H3 receptor and sigma-1 receptor .

- Methods of Application : The compounds were synthesized and then tested for their affinity at both receptors .

- Results or Outcomes : Some compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors. Two compounds turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-phenylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINYTMXFWCKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378058 |

Source

|

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Biphenyl-4-yl-piperazine | |

CAS RN |

105242-10-2 |

Source

|

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)